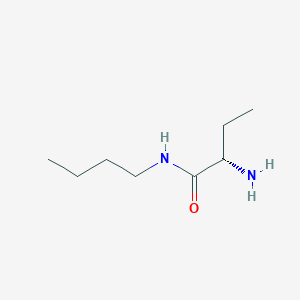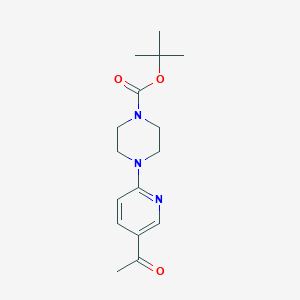
5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .
Applications De Recherche Scientifique
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol include other fluorinated tetrahydroisoquinolines and related derivatives. Examples include:
- 5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position and the hydroxyl group at the 8th position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3 |
Clé InChI |
OZSPPBMBJLTKBV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C=CC(=C2C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
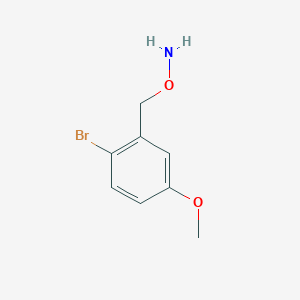
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
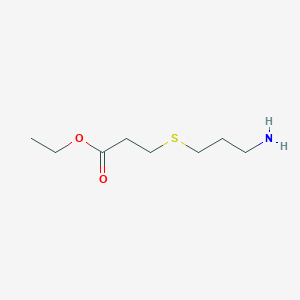

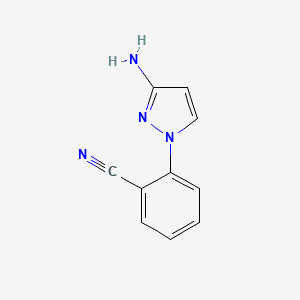

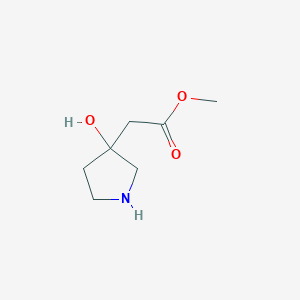
![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
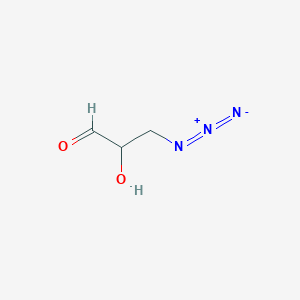
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)

